N,2-dimethyl-3-nitrobenzamide
Description
N,2-Dimethyl-3-nitrobenzamide is a substituted benzamide derivative characterized by a nitro group at the 3-position of the benzene ring, a methyl group at the 2-position, and an N-methyl substituent on the amide nitrogen.
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N,2-dimethyl-3-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-7(9(12)10-2)4-3-5-8(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChI Key |
GSHSDDOFSWMGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-dimethyl-3-nitrobenzamide can be synthesized through the direct condensation of 3-nitrobenzoic acid with dimethylamine. The reaction typically involves the use of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the reaction of 3-nitrobenzoic acid methyl ester with dimethylamine in methanol solution. The reaction is carried out at elevated temperatures (around 65°C) under magnetic agitation for several hours . The product is then purified through recrystallization using ethyl alcohol.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Reduction: N,2-dimethyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,2-dimethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Nitro Position: The 3-nitro group in N,2-dimethyl-3-nitrobenzamide creates distinct electronic effects compared to 4-nitro analogs (e.g., 2p).
- Amide Substituents : N-Methyl groups (as in this compound) offer steric hindrance, whereas N-methoxy groups (as in 2p) introduce hydrogen-bonding capabilities, altering solubility and catalytic utility .
- Synthetic Yields : High yields (e.g., 97% for 2p) are achievable with optimized coupling reagents, suggesting that this compound could be synthesized efficiently using similar protocols .
Physicochemical Properties
While direct data for this compound is scarce, insights can be drawn from analogs:
- Melting Points : N-Methoxy-N-methyl-4-nitrobenzamide (2p) melts at 71.8°C , whereas N,3-dimethyl-2-nitrobenzamide () likely has a higher melting point due to reduced polarity from the absence of methoxy groups .
- Spectroscopy :
- 1H NMR : For 2p, aromatic protons resonate at δ 8.26 (d, J=7.0 Hz) and 7.83 (d, J=7.5 Hz) , while N-methyl groups appear at δ 3.52–3.39 . Similar splitting patterns are expected for this compound.
- 13C NMR : Carbonyl carbons in nitrobenzamides typically appear near δ 167–170 ppm (e.g., 2p: δ 167.7 ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
